
3-Isopropil-1,2,4-oxadiazol-5-amina
Descripción general
Descripción
3-Isopropyl-1,2,4-oxadiazol-5-amine (IPODA) is a synthetic compound that has been studied for its potential applications in laboratory experiments, scientific research, and other areas. IPODA is a member of the oxadiazole family of compounds, and has been found to have a variety of biochemical and physiological effects which make it useful for a wide range of applications. In
Aplicaciones Científicas De Investigación
Actividades Biológicas Agrícolas
Los derivados de 1,2,4-oxadiazol, incluyendo 3-Isopropil-1,2,4-oxadiazol-5-amina, exhiben un amplio espectro de actividades biológicas agrícolas . Se han utilizado en el descubrimiento de pesticidas químicos eficientes y de bajo riesgo .
Actividad Nematicida
Estos compuestos han mostrado una actividad nematicida moderada contra Meloidogyne incognita , una especie de nematodo de nudo radicular que es una plaga agrícola importante en todo el mundo .
Actividad Antifúngica
Los derivados de 1,2,4-oxadiazol han demostrado actividad antifúngica contra Rhizoctonia solani , un hongo patógeno de las plantas que causa la roya de la vaina en el arroz .
Efectos Antibacterianos
Ciertos derivados de 1,2,4-oxadiazol han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo) y Xanthomonas oryzae pv. oryzicola (Xoc) , bacterias que causan enfermedades graves en el arroz .
Agentes Antiinfecciosos
Los derivados de 1,2,4-oxadiazol se han sintetizado como agentes antiinfecciosos con actividades antibacterianas, antivirales y antileishmaniales . Tienen potencial para estudios de relación estructura-actividad (SAR), potencial de actividad y objetivos prometedores para el modo de acción .
Diodos Orgánicos de Emisión de Luz (OLED)
Mecanismo De Acción
Target of Action
1,2,4-oxadiazoles, a class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the disease condition and the specific derivative of the 1,2,4-oxadiazole.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth of the infectious agents . The specific interactions and resulting changes would depend on the specific target and the disease condition.
Biochemical Pathways
1,2,4-oxadiazoles have been reported to act on various enzymes such as thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation . They also act on pathways like inhibiting telomerase activity, focal adhesion kinase(FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution. The molecular weight of the compound is 127.15 , which is within the range considered favorable for oral bioavailability.
Result of Action
1,2,4-oxadiazoles have been reported to have anti-infective activities , suggesting that they may inhibit the growth of infectious agents at the molecular and cellular levels.
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Isopropyl-1,2,4-oxadiazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the activity of the enzymes and proteins it binds to .
Cellular Effects
The effects of 3-Isopropyl-1,2,4-oxadiazol-5-amine on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, 3-Isopropyl-1,2,4-oxadiazol-5-amine can affect cellular metabolism by altering the flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Isopropyl-1,2,4-oxadiazol-5-amine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions allows it to bind effectively to enzyme active sites, thereby modulating their activity. Additionally, 3-Isopropyl-1,2,4-oxadiazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isopropyl-1,2,4-oxadiazol-5-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Isopropyl-1,2,4-oxadiazol-5-amine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Isopropyl-1,2,4-oxadiazol-5-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, 3-Isopropyl-1,2,4-oxadiazol-5-amine can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
3-Isopropyl-1,2,4-oxadiazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic processes can influence the overall efficacy and safety of 3-Isopropyl-1,2,4-oxadiazol-5-amine .
Transport and Distribution
Within cells and tissues, 3-Isopropyl-1,2,4-oxadiazol-5-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its biological activity and its ability to reach target sites within the body .
Subcellular Localization
The subcellular localization of 3-Isopropyl-1,2,4-oxadiazol-5-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
3-propan-2-yl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRHDTCJNXTHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610966 | |
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3874-89-3 | |
| Record name | 3-(Propan-2-yl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropyl-1,2,4-oxadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





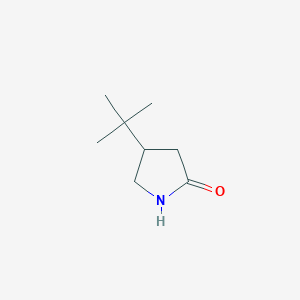
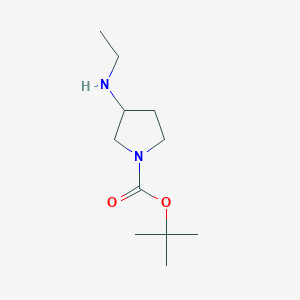
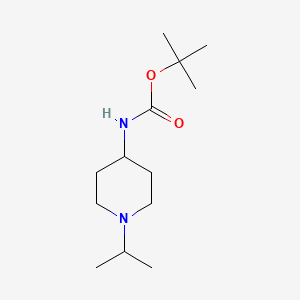
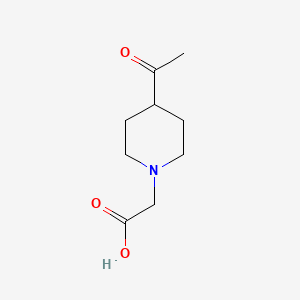
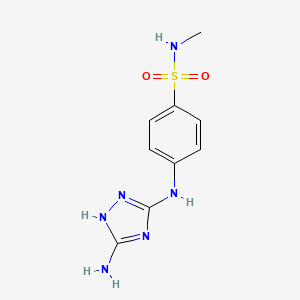
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)


![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)
